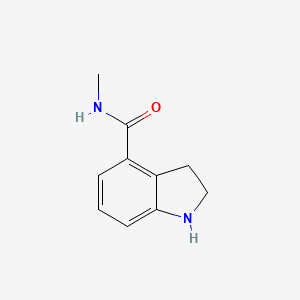
N-Methylindoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methylindoline-4-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the indoline family, which is characterized by a benzene ring fused to a pyrrole ring. The presence of the carboxamide group at the 4-position and the N-methyl group makes this compound unique. Indoline derivatives are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery .
准备方法
Synthetic Routes and Reaction Conditions
N-Methylindoline-4-carboxamide can be synthesized through various methods. One common approach involves the reduction of indole derivatives. Another method is the intramolecular Diels–Alder synthesis, which forms the indoline ring system. Catalytic synthesis methods, including stereoselective syntheses, are also employed for specific indoline isomers .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed reactions. For example, a palladium-catalyzed Larock indole synthesis can be utilized to create the functionalized indole unit. Additionally, a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction is used to form the key pyrrolo[2,3-c]carbazole unit .
化学反应分析
Types of Reactions
N-Methylindoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo substitution reactions at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Methylindoline-4-amine.
Substitution: Various substituted indoline derivatives depending on the reagents used
科学研究应用
N-Methylindoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
作用机制
The mechanism of action of N-Methylindoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by forming hydrogen bonds with the active sites of enzymes. This interaction disrupts the normal function of the enzyme, leading to its inhibitory effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Indole-2-carboxamide: Similar inhibitory activity against enzymes.
Indole-3-carboxamide: Exhibits similar biological properties but with different substitution patterns.
Azaindole derivatives: Similar activity against the renin enzyme.
Uniqueness
N-Methylindoline-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the N-methyl group and the carboxamide moiety at the 4-position enhances its inhibitory activity and makes it a valuable compound in medicinal chemistry .
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
N-methyl-2,3-dihydro-1H-indole-4-carboxamide |
InChI |
InChI=1S/C10H12N2O/c1-11-10(13)8-3-2-4-9-7(8)5-6-12-9/h2-4,12H,5-6H2,1H3,(H,11,13) |
InChI 键 |
BLWBEYILKPZRMK-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=C2CCNC2=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


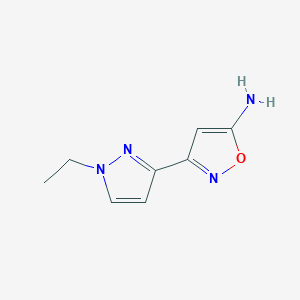
![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11790911.png)

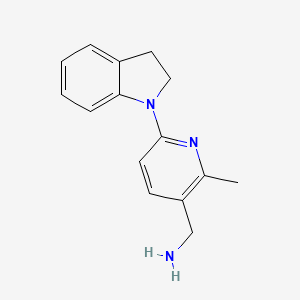
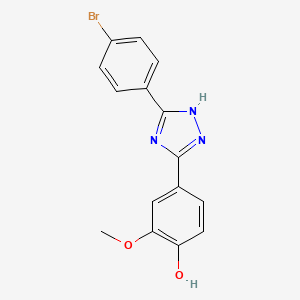
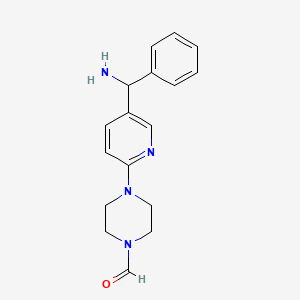
![tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11790935.png)


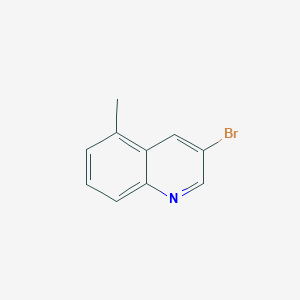


![8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B11790969.png)

